4-(1-Benzothiophen-7-yl)benzaldehyde
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Overview
Description
4-(1-Benzothiophen-7-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-(1-Benzothiophen-7-yl)benzaldehyde, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene scaffolds from easily available precursors such as o-silylaryl triflates and alkynyl sulfides . The reaction typically proceeds under mild conditions and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-7-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1-Benzothiophen-7-yl)benzoic acid.
Reduction: 4-(1-Benzothiophen-7-yl)benzyl alcohol.
Substitution: Various substituted benzothiophene derivatives, depending on the electrophile used.
Scientific Research Applications
4-(1-Benzothiophen-7-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-7-yl)benzaldehyde is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene derivatives act as inhibitors of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
4-(1-Benzothiophen-7-yl)benzaldehyde is unique due to its specific structure, which combines a benzothiophene moiety with a benzaldehyde group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate for the synthesis of more complex compounds.
Properties
IUPAC Name |
4-(1-benzothiophen-7-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-10-11-4-6-12(7-5-11)14-3-1-2-13-8-9-17-15(13)14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFYDPKLWFTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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